3-(1H-benzimidazol-2-yl)benzoic acid

説明

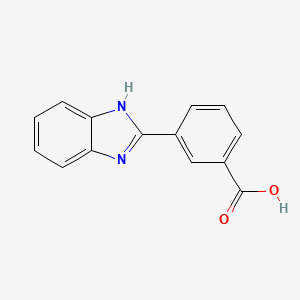

Structure

3D Structure

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKXFNQLZLSSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353710 | |

| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-81-4 | |

| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Benzimidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(1H-benzimidazol-2-yl)benzoic Acid: A Technical Guide

Introduction

3-(1H-benzimidazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole moiety is a key pharmacophore found in numerous pharmaceuticals, while the carboxylic acid group provides a versatile handle for further chemical modifications.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the reaction mechanism, a detailed experimental protocol, and relevant chemical data. The primary synthetic route discussed is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid derivative.[3]

Reaction Mechanism

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of o-phenylenediamine with isophthalic acid or its derivatives. The reaction proceeds through a series of nucleophilic addition and dehydration steps.

-

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the carboxylic acid groups of isophthalic acid by a strong acid catalyst, such as hydrochloric acid, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form an N-acyl intermediate.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the second carbonyl group in an intramolecular fashion.

-

Final Dehydration: A final dehydration step leads to the formation of the stable, aromatic benzimidazole ring.

The overall reaction is a cyclodehydrogenation process.[4]

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Phillips-Ladenburg condensation reaction.[3][5]

Materials and Reagents:

-

o-Phenylenediamine

-

Isophthalic acid

-

4N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Activated charcoal

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (0.01 mol) and isophthalic acid (0.01 mol).

-

Acid Addition: Add 40 mL of 4N hydrochloric acid to the flask.

-

Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of a 10% sodium hydroxide solution until a pH of approximately 7 is reached.[8]

-

Precipitation and Filtration: The product will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain the pure this compound.[2] Decolorizing with activated charcoal may be necessary if the product is colored.

-

Drying: Dry the purified product in a vacuum oven.

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of benzimidazole derivatives via the Phillips-Ladenburg reaction. The exact values for this compound may vary depending on the specific reaction conditions and purification methods used.

| Parameter | Typical Value | Reference |

| Yield | 70-95% | [3][6] |

| Melting Point | >300 °C (decomposes) | [4] |

| Appearance | Off-white to light brown solid | General Observation |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | [2][4] |

Characterization Data:

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons of the benzimidazole and benzoic acid moieties, as well as a broad singlet for the N-H proton.

-

¹³C NMR: Will display signals corresponding to the carbon atoms of the fused ring system and the carboxylic acid group.

-

FT-IR: Key vibrational bands should be observed for the N-H stretch, C=O stretch of the carboxylic acid, and C=N stretch of the imidazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀N₂O₂) should be present.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jmchemsci.com [jmchemsci.com]

Spectroscopic Characterization of 3-(1H-benzimidazol-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-benzimidazol-2-yl)benzoic acid (CAS No: 402944-81-4), a molecule of significant interest in medicinal chemistry and materials science. While comprehensive experimental spectra for this specific isomer are not widely published, this document outlines the expected spectroscopic properties based on the analysis of its constituent functional groups and data from closely related analogs. Detailed experimental protocols for acquiring and analyzing the data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₀N₂O₂

-

Molecular Weight: 238.25 g/mol

The structure consists of a benzimidazole ring system linked at its 2-position to a benzoic acid moiety at the meta-position. This arrangement dictates the expected spectroscopic behavior of the molecule.

Caption: Molecular graph of this compound.

Synthesis Overview

The synthesis of 2-arylbenzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a corresponding carboxylic acid or aldehyde.[3][4] For this compound, a common route involves the reaction of o-phenylenediamine with 3-carboxybenzaldehyde or isophthalic acid under acidic conditions, often with heating.

Caption: General synthetic workflow for 2-arylbenzimidazoles.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses. These are predictive values based on known chemical shift and absorption principles and data from analogous compounds.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~12.9 | br s | 1H | Benzimidazole -NH |

| ~8.6 | t | 1H | H-2' of benzoic acid |

| ~8.2 | dd | 1H | H-6' of benzoic acid |

| ~8.1 | dd | 1H | H-4' of benzoic acid |

| ~7.7 | m | 2H | H-4 and H-7 of benzimidazole |

| ~7.6 | t | 1H | H-5' of benzoic acid |

| ~7.3 | m | 2H | H-5 and H-6 of benzimidazole |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -C OOH |

| ~151.0 | N-C =N of benzimidazole |

| ~143.0, ~135.0 | C-3a and C-7a of benzimidazole (quart) |

| ~133.0 | C-4' of benzoic acid |

| ~131.0 | C-1' of benzoic acid (quart) |

| ~130.0 | C-6' of benzoic acid |

| ~129.5 | C-5' of benzoic acid |

| ~129.0 | C-2' of benzoic acid |

| ~123.0 | C-5 and C-6 of benzimidazole |

| ~115.0 | C-4 and C-7 of benzimidazole |

Table 3: Predicted FT-IR Spectroscopic Data

Sample: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (carboxylic acid), N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1620 - 1580 | Medium | C=N stretch (imidazole), Aromatic C=C stretch |

| 1490 - 1450 | Medium | Aromatic C=C stretch |

| 1320 - 1210 | Strong | C-O stretch, O-H bend |

| ~740 | Strong | Ortho-disubstituted benzene C-H bend (benzim.) |

| ~800, ~700 | Strong | Meta-disubstituted benzene C-H bend (benz. acid) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

| m/z | Ion Species | Predicted Fragmentation Pathway |

| 239.08 | [M+H]⁺ | Protonated molecular ion |

| 221.07 | [M+H-H₂O]⁺ | Loss of water from carboxylic acid |

| 194.08 | [M+H-COOH]⁺ | Loss of carboxyl group |

| 119.06 | [C₇H₅N₂]⁺ | Benzimidazole cation fragment |

| 237.06 | [M-H]⁻ | Deprotonated molecular ion |

| 193.07 | [M-H-CO₂]⁻ | Decarboxylation of the parent anion |

Table 5: Predicted UV-Vis Spectroscopic Data

Solvent: Methanol or Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~245 | High | π → π* transition (benzoic acid moiety) |

| ~275 | Medium | π → π* transition (benzimidazole moiety) |

| ~282 | Medium | π → π* transition (benzimidazole moiety) |

Experimental Protocols

The following sections detail the standard methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Acquired FIDs are Fourier transformed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections are applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a DTGS detector.

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade, previously dried) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Waters Xevo G2-XS QToF or a Thermo Scientific Orbitrap Exploris, coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is the preferred method.

-

Sample Preparation: A stock solution of the compound is prepared in methanol or acetonitrile at 1 mg/mL and further diluted to ~1-10 µg/mL with the initial mobile phase.

-

LC-MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Fragmentation: For MS/MS analysis, collision-induced dissociation (CID) is performed using argon as the collision gas with varying collision energies (10-40 eV).

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Shimadzu UV-2600 or equivalent double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol) at a concentration of ~1 mg/mL. This is then serially diluted to an appropriate concentration (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Acquisition:

-

Scan Range: 200-600 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

The spectrum of the pure solvent is used as a baseline and is subtracted from the sample spectrum.

-

Caption: Experimental workflow for spectroscopic characterization.

References

- 1. 402944-81-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 3-(1H-Benzo[d]imidazol-2-yl)benzoic acid (1 x 500 mg) | Reagentia [reagentia.eu]

- 3. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

Analysis of 3-(1H-benzimidazol-2-yl)benzoic Acid Crystal Structure: A Technical Overview

Initial searches for the crystal structure of 3-(1H-benzimidazol-2-yl)benzoic acid did not yield specific crystallographic data for this compound. Publicly available information focuses on derivatives and related structures, precluding a detailed analysis of the target molecule's crystal packing and intermolecular interactions at this time.

This technical guide aims to provide a framework for the analysis of the crystal structure of this compound. However, due to the absence of published crystallographic data for this specific molecule in open-access databases, this report will outline the expected methodologies and data presentation formats that would be utilized should such data become available. The information presented is based on the analysis of closely related benzimidazole derivatives found in the scientific literature.

Data Presentation: Crystallographic and Geometric Parameters

Once the crystal structure of this compound is determined, the quantitative data would be summarized in structured tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₄H₁₀N₂O₂ |

| Formula weight | 238.25 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value (error) |

| b (Å) | Value (error) |

| c (Å) | Value (error) |

| α (°) | Value (error) |

| β (°) | Value (error) |

| γ (°) | Value (error) |

| Volume (ų) | Value (error) |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | e.g., 2.0 to 25.0 |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = value] |

| Completeness to θ = 25.00° | Value % |

| Absorption correction | e.g., Multi-scan |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å), Bond Angles (°), and Torsion Angles (°)

This table would detail key intramolecular distances and angles, particularly within the benzimidazole and benzoic acid moieties, and the linkage between them.

| Atoms (A–B) | Length (Å) | Atoms (A–B–C) | Angle (°) | Atoms (A–B–C–D) | Torsion Angle (°) |

| e.g., N1–C2 | Value | e.g., N1–C2–N3 | Value | e.g., C(imidazole)–C(phenyl)–C(carboxy)–O | Value |

| e.g., C(ar)–C(ar) | Value | e.g., C(ar)–C(ar)–C(ar) | Value | ... | ... |

| ... | ... | ... | ... |

Experimental Protocols

The determination of a crystal structure involves several key experimental stages. The following protocols are typical for such an analysis.

2.1. Synthesis and Crystallization The synthesis of this compound would likely involve the condensation reaction of 1,2-phenylenediamine with isophthalic acid or a derivative thereof. Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvents for benzimidazole derivatives include methanol, ethanol, or dimethylformamide.

2.2. X-ray Data Collection A suitable single crystal would be mounted on a diffractometer. Data collection is typically performed using a CCD area detector with graphite-monochromated Mo Kα radiation. The crystal would be kept at a constant temperature, often 100 K or 293 K, during data collection. The strategy for data collection would involve a series of ω and φ scans to cover a significant portion of the reciprocal space.

2.3. Structure Solution and Refinement The collected diffraction data would be processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction would also be applied. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model.

Visualizations

Visual representations are crucial for understanding the structural aspects of the molecule and its packing in the crystal lattice.

3.1. Experimental Workflow

3.2. Hypothetical Molecular and Supramolecular Structure

Without the actual crystal structure, a definitive diagram of the molecular interactions cannot be provided. However, based on the functional groups present (carboxylic acid and benzimidazole), a logical relationship diagram can be proposed for the expected hydrogen bonding network.

Solubility of 3-(1H-benzimidazol-2-yl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(1H-benzimidazol-2-yl)benzoic acid in organic solvents, a critical parameter for its application in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a predictive overview of its solubility based on the physicochemical properties of its core moieties: benzoic acid and benzimidazole. Furthermore, it outlines detailed experimental protocols for determining the thermodynamic solubility and analytical methods for quantification, equipping researchers with the necessary tools to generate precise and reliable data.

Predicted Solubility Profile

The benzimidazole moiety contains both a hydrogen bond donor (N-H) and acceptors (=N-), which can interact with protic and aprotic solvents. The benzoic acid portion provides a carboxylic acid group, making the solubility pH-dependent.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate both the benzimidazole and carboxylic acid groups. |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting with the solute. However, the large aromatic structure may limit high solubility. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the benzimidazole and carboxylic acid groups, is likely to be too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has intermediate polarity and may show some ability to dissolve the compound, though likely limited. |

Note: This table presents a predicted profile. Experimental verification is crucial.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail the standard methodologies for solubility determination and subsequent analysis.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a sealed, inert container (e.g., a glass vial) containing a known volume of the selected organic solvent. The presence of excess solid is essential to ensure saturation.

-

Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Visual confirmation of undissolved solid should be made at the end of the equilibration period.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the undissolved solid. The saturated solution is then carefully separated from the solid phase by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear supernatant.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of aromatic compounds like this compound.

Table 2: Example HPLC Method Parameters for Quantification

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized, e.g., starting with 10% B, ramping to 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV-Vis scan (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

Protocol for Analysis:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Calibration Curve: Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples.

-

Sample Preparation: Dilute the saturated supernatant from the solubility experiment with the mobile phase to fall within the range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak area of the analyte for each standard and sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of the diluted samples, and then back-calculate the original concentration in the saturated solution.

Logical Relationship for Method Selection

The choice of analytical technique for quantification depends on several factors within a research environment.

Caption: Decision tree for selecting an analytical quantification method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. The detailed experimental protocols for the shake-flask method and HPLC analysis offer a clear pathway for researchers to generate the precise solubility data necessary for advancing research and development involving this compound.

One-Pot Synthesis of 3-(1H-benzimidazol-2-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the one-pot synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid and its derivatives, valuable scaffolds in medicinal chemistry and materials science. The document outlines common synthetic strategies, detailed experimental protocols, and comparative data for various catalytic systems, facilitating the efficient laboratory preparation of this important class of molecules.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitution pattern of this compound offers a unique combination of a rigid benzimidazole core and a versatile carboxylic acid handle, making it an attractive building block for creating novel therapeutic agents and functional materials. One-pot synthesis, where reactants are converted to a product in a single reactor, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact compared to multi-step procedures.[2][3] This guide focuses on the prevalent one-pot condensation reaction between an o-phenylenediamine and an aromatic aldehyde or carboxylic acid to yield the target benzimidazole derivatives.

Synthetic Pathways and Mechanisms

The primary approach for the one-pot synthesis of 2-arylbenzimidazoles, including the title compounds, involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[3]

From Aldehydes: The reaction between an o-phenylenediamine and an aromatic aldehyde proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring.[3][4] Various catalysts can be employed to facilitate this transformation, often under mild conditions.

From Carboxylic Acids: Direct condensation with carboxylic acids typically requires higher temperatures and acidic conditions to drive the dehydration reaction.[1][3] This method is also widely used due to the broad availability of carboxylic acid building blocks.

The choice of starting materials and reaction conditions, particularly the catalyst, can significantly influence the reaction's efficiency, yield, and substrate scope.

Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of this compound derivatives, based on established methodologies for related structures.

General Procedure using an Aldehyde Precursor with a Catalyst

This protocol is adapted from methodologies utilizing a catalytic amount of a Lewis or Brønsted acid to promote the condensation of an o-phenylenediamine with an aldehyde.[3][4]

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

3-Formylbenzoic acid (1.0 mmol)

-

Catalyst (e.g., Lanthanum Chloride (10 mol%), Phenylphosphonic acid (5 mol%))[3][4]

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add o-phenylenediamine (1.0 mmol), 3-formylbenzoic acid (1.0 mmol), the chosen catalyst (e.g., 10 mol% Lanthanum Chloride), and the solvent (5 mL).[4]

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the required time (typically monitored by TLC).[3][4]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

General Procedure using a Carboxylic Acid Precursor with a Catalyst

This protocol is based on the condensation of an o-phenylenediamine with a carboxylic acid, often requiring slightly harsher conditions.[1]

Materials:

-

o-Phenylenediamine (0.01 mol)

-

Isophthalic acid (or 3-carboxybenzoic acid) (0.01 mol)

-

Ammonium Chloride (NH₄Cl) as a catalyst[1]

-

Ethanol

-

Ice-cold water

Procedure:

-

In a suitable flask, combine o-phenylenediamine (0.01 mol), isophthalic acid (0.01 mol), and a catalytic amount of NH₄Cl in ethanol.[1]

-

Stir the reaction mixture at 80 °C for approximately 2 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]

-

Collect the precipitated solid by filtration.

-

Recrystallize the solid from a suitable solvent like ethanol to obtain the purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-arylbenzimidazole derivatives using different one-pot methodologies. This data can serve as a benchmark for the expected yields and reaction conditions for the synthesis of this compound derivatives.

| Entry | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |

| 1 | Benzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 2 | 92 | 292-294 | [4] |

| 2 | 4-Chlorobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 2.5 | 94 | 290-292 | [4] |

| 3 | 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 1.5 | 95 | 318-320 | [4] |

| 4 | p-Chlorobenzoic acid | NH₄Cl | Ethanol | 80 | 2 | 78.88 | 260 | [1] |

| 5 | Salicylic acid | NH₄Cl | Ethanol | 80 | 2 | 79.18 | 120 | [1] |

| 6 | Benzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.5 | 95 | 292-294 | [3] |

| 7 | 4-Chlorobenzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.5 | 96 | 289-291 | [3] |

| 8 | 4-Nitrobenzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.25 | 98 | 325-327 | [3] |

| 9 | 2-Nitrobenzaldehyde | Silica supported periodic acid | N/A | N/A | N/A | N/A | 209-211 | [5] |

| 10 | 4-Chlorobenzaldehyde | Silica supported periodic acid | N/A | N/A | N/A | N/A | 288-291 | [5] |

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the one-pot synthesis of this compound derivatives.

Caption: General experimental workflow for the one-pot synthesis.

Caption: Key steps in the one-pot synthesis reaction pathway.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. tsijournals.com [tsijournals.com]

- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of the Molecular Structure of 3-(1H-benzimidazol-2-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 3-(1H-benzimidazol-2-yl)benzoic acid. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes methodologies and data from closely related benzimidazole--benzoic acid derivatives to establish a robust protocol for its structural and electronic analysis. This guide details recommended computational methods, expected geometric parameters, and a logical workflow for such a theoretical investigation. The presented data, derived from analogous compounds, serves as a valuable reference for researchers undertaking the study of this and similar molecules of pharmaceutical interest.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The molecule this compound, which incorporates both the benzimidazole and benzoic acid moieties, presents a subject of significant interest for potential drug design and development. A thorough understanding of its three-dimensional structure, electronic properties, and conformational possibilities is paramount for elucidating its potential interactions with biological targets.

This guide outlines a theoretical approach, primarily leveraging Density Functional Theory (DFT), to characterize the molecular structure of this compound. The protocols and data herein are compiled from published studies on structurally analogous compounds, providing a validated starting point for a detailed computational analysis.

Experimental and Computational Protocols

The following protocols are recommended for the theoretical investigation of this compound, based on established methods for similar molecular systems. [1][2][3]

Computational Methodology

A robust and widely accepted method for this type of investigation is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended as it has demonstrated high accuracy in predicting the geometric and electronic properties of organic molecules. [1][2][4]

-

Software: Gaussian 09 or a later version is a suitable software package for these calculations. [3]* Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between computational cost and accuracy for geometry optimization and vibrational frequency calculations. [1]* Geometry Optimization: The molecular structure of this compound should be fully optimized in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

-

Vibrational Analysis: The calculation of vibrational frequencies serves a dual purpose: to confirm the nature of the stationary point on the potential energy surface and to allow for the theoretical prediction of the infrared (IR) and Raman spectra. The Vibrational Energy Distribution Analysis (VEDA) program can be used for a detailed assignment of the vibrational modes. [1]* Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) surface should also be generated to identify regions of electrophilic and nucleophilic attack. [1][3]* NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts, which can then be compared with experimental data if available. [5]

Spectroscopic Analysis (for experimental validation)

Should the compound be synthesized, the following experimental techniques would be crucial for validating the theoretical findings:

-

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra can be recorded and compared with the theoretically predicted vibrational frequencies. [1]* NMR Spectroscopy: 1H and 13C NMR spectra in a suitable solvent (e.g., DMSO-d6) would provide experimental chemical shifts for comparison with the GIAO calculations.

-

UV-Vis Spectroscopy: The electronic transitions can be investigated experimentally using UV-Vis spectroscopy and compared with time-dependent DFT (TD-DFT) calculations. [1]* Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray diffraction would provide the definitive experimental molecular structure, including bond lengths, bond angles, and dihedral angles for direct comparison with the optimized geometry.

Predicted Molecular Structure and Quantitative Data

The following tables summarize the expected bond lengths and bond angles for the key structural components of this compound. These values are derived from computational and experimental data for the closely related molecule, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and other similar benzimidazole derivatives. [1]

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) (Theoretical - B3LYP/6-311++G(d,p)) | Reference Experimental Range (Å) |

| C=O | 1.210 | 1.216 |

| C-O | 1.354 | 1.318 |

| O-H | 0.968 | 0.879 |

| C-N (imidazole) | 1.304 - 1.390 | 1.313 - 1.385 |

| C-C (aromatic) | 1.380 - 1.410 | 1.370 - 1.420 |

| C-H (aromatic) | 1.080 - 1.090 | Not typically reported |

| N-H (imidazole) | 1.015 | Not typically reported |

Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and other benzimidazole derivatives. [1][6]

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) (Theoretical - B3LYP/6-311++G(d,p)) | Reference Experimental Range (°) |

| O=C-O | 120.5 | 120.0 - 122.0 |

| C-C-O | 118.0 | 117.0 - 119.0 |

| C-C=O | 121.5 | 120.0 - 123.0 |

| C-N-C (imidazole) | 105.0 - 110.0 | 104.0 - 109.0 |

| N-C-N (imidazole) | 110.0 - 115.0 | 111.0 - 114.0 |

| C-C-C (aromatic) | 118.0 - 121.0 | 118.0 - 121.0 |

Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and other benzimidazole derivatives. [1][6]

Visualization of the Theoretical Investigation Workflow

The following diagram illustrates the logical workflow for a comprehensive theoretical investigation of the molecular structure of this compound.

Conclusion

While a dedicated theoretical study on this compound is not yet present in the scientific literature, a robust and reliable computational investigation can be conducted by following the protocols outlined in this guide. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides a powerful tool for elucidating its molecular structure, vibrational properties, and electronic characteristics. The quantitative data from analogous compounds presented herein serves as a valuable benchmark for such an investigation. A thorough theoretical characterization of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in drug discovery and materials science.

References

- 1. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability Analysis of 3-(1H-benzimidazol-2-yl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-2-yl)benzoic acid is a heterocyclic compound incorporating both a benzimidazole ring and a benzoic acid moiety. The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents, while the benzoic acid group provides a versatile handle for chemical modification and salt formation. Understanding the thermal stability of this molecule is paramount for its application in drug development, materials science, and chemical synthesis. Thermal stability dictates critical parameters such as storage conditions, shelf-life, processing temperatures, and compatibility with other excipients.

Benzimidazole derivatives are generally recognized for their high thermal stability. For instance, certain triphenylamine–benzimidazole derivatives exhibit decomposition temperatures ranging from 399°C to 454°C[1], and some poly(benzimidazole imide) films show weight loss only at temperatures exceeding 520°C[2]. This guide provides a framework for the thermal analysis of this compound, extrapolating its likely behavior from related structures and outlining detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Properties

While specific experimental data for this compound is not extensively documented in public literature, its thermal profile can be predicted based on its constituent functional groups.

-

Melting Point (Tm): Benzoic acid has a distinct melting point of approximately 122°C[3]. The presence of the larger, more rigid benzimidazole structure and the potential for strong intermolecular hydrogen bonding and π-stacking interactions are expected to significantly increase the melting point of the title compound compared to benzoic acid alone.

-

Decomposition Temperature (Td): The thermal decomposition is anticipated to be a multi-stage process. The carboxylic acid group is the most likely site for initial decomposition, likely through decarboxylation. This would be followed by the breakdown of the more stable benzimidazole ring at higher temperatures[3]. The onset of decomposition for similar imidazole derivatives is predicted to be in the 200-300°C range[3]. However, given the high stability of the benzimidazole core, the complete decomposition temperature is expected to be substantially higher[1][2].

Quantitative Data Summary

The following tables present a structured format for reporting the quantitative data obtained from TGA and DSC analyses. The values provided are hypothetical and serve as a template for organizing experimental results.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Observation |

| Onset Decomposition Temp (Tonset) | ~250 - 300 °C |

| Temperature of 5% Mass Loss (Td5) | ~320 °C |

| Temperature of 10% Mass Loss (Td10) | ~350 °C |

| Mass Loss Step 1 (Decarboxylation) | ~18.7% (Predicted loss of CO₂) |

| Mass Loss Step 2 (Ring Decomposition) | >400 °C |

| Residual Mass @ 800 °C | < 10% |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Observation |

| Melting Endotherm (Tm) | Expected > 200 °C |

| Enthalpy of Fusion (ΔHfus) | To be determined experimentally |

| Decomposition Exotherm(s) | Correlated with TGA mass loss events |

Experimental Protocols & Workflows

Detailed methodologies for conducting TGA and DSC analyses are provided below. These protocols are generalized and should be optimized based on the specific instrumentation used.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a clean, tared TGA pan (e.g., alumina or platinum)[3].

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as high-purity nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition[1][3].

-

Thermal Program:

-

Data Analysis: Record and plot the sample mass (%) as a function of temperature. Determine the onset of decomposition and the temperatures corresponding to specific mass loss percentages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter with a refrigerated cooling system. Calibration for temperature and enthalpy should be performed using a standard like indium[4].

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min[4].

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 350°C) at a heating rate of 10°C/min[4].

-

Hold isothermally for 2 minutes.

-

Cool the sample back to 30°C at a rate of 10°C/min to observe any crystallization events.

-

-

Data Analysis: Record and plot the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Predicted Decomposition Pathway

Based on the chemical structure, a logical two-stage thermal decomposition pathway is proposed. The initial, lower-temperature event is the cleavage of the carboxylic acid group, followed by the degradation of the robust benzimidazole core at significantly higher temperatures.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust analysis can be projected from the known properties of its benzimidazole and benzoic acid components. The compound is expected to possess high thermal stability, with decomposition likely commencing with decarboxylation followed by the degradation of the benzimidazole ring at higher temperatures. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers to empirically determine the thermal characteristics of this compound, ensuring its safe and effective use in development and manufacturing processes.

References

An In-depth Technical Guide to the Electrochemical Properties of Benzimidazole Derivatives as Corrosion Inhibitors

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a lack of specific experimental data on the electrochemical properties of 3-(1H-benzimidazol-2-yl)benzoic acid. However, the broader class of benzimidazole derivatives is extensively studied, particularly for its significant application in corrosion prevention. This guide synthesizes the available knowledge on these derivatives to provide a representative understanding of their electrochemical behavior, experimental evaluation, and mechanism of action, which can serve as a strong predictive framework for the target compound.

Introduction to Benzimidazole Derivatives in Electrochemistry

Benzimidazole and its derivatives are a class of heterocyclic aromatic compounds recognized for their wide range of applications, from pharmaceuticals to materials science.[1] In the field of electrochemistry, they have garnered significant attention as highly effective corrosion inhibitors for various metals and alloys, such as carbon steel, mild steel, and copper, especially in aggressive acidic environments.[1][2][3]

The efficacy of benzimidazole derivatives as corrosion inhibitors stems from their molecular structure: a planar, fused bicyclic system containing a benzene and an imidazole ring.[2] This structure is rich in π-electrons and features nitrogen heteroatoms with lone pairs of electrons, which act as active centers for adsorption onto a metal surface.[1][2] By forming a protective film, these molecules create a barrier that isolates the metal from the corrosive medium, effectively mitigating both anodic dissolution and cathodic hydrogen evolution reactions.[2][4] This guide details the standard experimental protocols used to quantify this inhibitive action and presents the typical electrochemical data obtained.

Experimental Protocols

The evaluation of a compound's corrosion inhibition performance is predominantly carried out using electrochemical techniques, primarily Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[3] These methods provide quantitative data on corrosion rates and the mechanisms of inhibition.

Materials and Setup

-

Working Electrode: A sample of the metal to be protected (e.g., carbon steel or mild steel) is embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.[5] Before each experiment, the electrode surface is mechanically polished with successively finer grades of abrasive paper, rinsed with deionized water and a solvent like ethanol, and dried.[6]

-

Corrosive Medium: A standardized corrosive solution, typically 1.0 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), is prepared using analytical grade reagents and deionized water.[1][3]

-

Electrochemical Cell: A conventional three-electrode glass cell is used. It consists of the prepared working electrode, a platinum wire or graphite rod as the counter (auxiliary) electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[7]

Potentiodynamic Polarization (PDP) Measurements

Potentiodynamic polarization studies are conducted to understand the kinetics of the anodic and cathodic reactions and to determine the corrosion current density.[5]

-

The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a set period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[5]

-

A potentiodynamic scan is then performed by sweeping the potential from a more negative value to a more positive value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).

-

The scan is conducted at a slow, constant rate, typically between 0.5 mV/s and 1 mV/s, to maintain a quasi-stationary state.[4]

-

The resulting plot of log(current density) versus potential (a Tafel plot) is analyzed. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.[4][8]

-

The inhibition efficiency (η_PDP %) is calculated using the following equation: η_PDP % = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]

Electrochemical Impedance Spectroscopy (EIS) Measurements

EIS is a non-destructive technique used to investigate the properties of the metal/electrolyte interface, including charge transfer resistance and the formation of a protective film.[10]

-

As with PDP, the working electrode is first immersed in the test solution until a stable OCP is reached.[7]

-

The EIS measurement is performed at the OCP by applying a small amplitude sinusoidal AC voltage signal (e.g., 10 mV).[7]

-

The impedance of the system is measured over a wide frequency range, typically from 100 kHz down to 10 mHz or lower.[7]

-

The data is commonly visualized using Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[11][12]

-

The resulting spectra are fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).[13]

-

The inhibition efficiency (η_EIS %) is calculated from the charge transfer resistance values: η_EIS % = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[9]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a benzimidazole derivative as a corrosion inhibitor.

Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.

Summary of Electrochemical Data

The following tables summarize representative data for benzimidazole derivatives, demonstrating their effectiveness as corrosion inhibitors for steel in 1.0 M HCl. The data is synthesized from multiple studies to show typical values and trends.[2][3][9]

Table 1: Potentiodynamic Polarization (PDP) Parameters

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | η_PDP (%) |

| Blank (0) | -475 | 1050 | 75 | 125 | - |

| 1 x 10⁻⁵ | -470 | 189 | 78 | 120 | 82.0 |

| 5 x 10⁻⁵ | -465 | 115 | 80 | 118 | 89.0 |

| 1 x 10⁻⁴ | -462 | 73 | 82 | 115 | 93.1 |

| 1 x 10⁻³ | -455 | 48 | 85 | 112 | 95.4 |

Note: Ecorr = Corrosion Potential; Icorr = Corrosion Current Density; βa = Anodic Tafel Slope; βc = Cathodic Tafel Slope; η_PDP = Inhibition Efficiency from PDP.

The data typically shows that with increasing inhibitor concentration, the corrosion current density (Icorr) significantly decreases, indicating a reduction in the corrosion rate.[4] The corrosion potential (Ecorr) often shows a slight shift but does not change drastically, which classifies most benzimidazole derivatives as mixed-type inhibitors —meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[14]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

| Inhibitor Conc. (M) | Rct (Ω·cm²) | n | Cdl (µF/cm²) | η_EIS (%) |

| Blank (0) | 45 | 0.85 | 210 | - |

| 1 x 10⁻⁵ | 260 | 0.88 | 85 | 82.7 |

| 5 x 10⁻⁵ | 455 | 0.90 | 60 | 90.1 |

| 1 x 10⁻⁴ | 780 | 0.91 | 42 | 94.2 |

| 1 x 10⁻³ | 1020 | 0.92 | 35 | 95.6 |

Note: Rct = Charge Transfer Resistance; n = CPE exponent (related to surface homogeneity); Cdl = Double-Layer Capacitance; η_EIS = Inhibition Efficiency from EIS.

EIS results consistently show that the diameter of the Nyquist plot's semicircle, which corresponds to the charge transfer resistance (Rct), increases dramatically with the addition of the inhibitor.[1] A higher Rct value signifies greater resistance to charge transfer across the metal/electrolyte interface, confirming slower corrosion.[15] Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, displacing water molecules and reducing the dielectric constant at the interface.[15]

Mechanism of Corrosion Inhibition

The protective action of benzimidazole derivatives is achieved through their adsorption onto the metal surface, which follows a distinct logical pathway.

-

Molecular Structure: The benzimidazole molecule possesses active sites: nitrogen atoms with lone electron pairs and the π-electron systems of the aromatic rings.[2]

-

Surface Interaction: In an acidic solution, the metal surface is typically positively charged. The inhibitor molecules can interact with the surface in several ways:

-

Physisorption: Electrostatic interaction between protonated benzimidazole molecules and negatively charged chloride ions already adsorbed on the metal surface.

-

Chemisorption: Direct coordinate bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface. This is often the dominant interaction.[2]

-

π-Stacking: Interaction between the π-electrons of the benzimidazole ring and the metal surface.

-

-

Protective Film Formation: This adsorption process results in the formation of a stable, organized molecular layer on the metal.

-

Corrosion Blocking: The protective film acts as a physical barrier, isolating the metal from the corrosive electrolyte. It blocks the active sites on the surface where corrosion reactions would normally occur, thus inhibiting the overall process.[9]

The adsorption process is often found to obey the Langmuir adsorption isotherm , which implies the formation of a monolayer of inhibitor on the metal surface.[3][14]

Caption: Logical pathway for corrosion inhibition by benzimidazole derivatives.

Conclusion

While direct electrochemical data for this compound is not currently available, the extensive research on analogous benzimidazole derivatives provides a robust framework for predicting its behavior. These compounds are established as highly efficient, mixed-type corrosion inhibitors. Electrochemical studies consistently demonstrate that they function by adsorbing onto the metal surface to form a protective barrier, which significantly increases charge transfer resistance and reduces corrosion current density. The presence of π-electrons and nitrogen heteroatoms in the benzimidazole core is fundamental to this inhibitive action. Further experimental investigation on the specific target molecule is warranted to confirm these expected properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. pu.edu.pk [pu.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Fluorescence Quenching of Benzimidazole Derivatives by Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies associated with the fluorescence quenching of benzimidazole derivatives upon interaction with various metal ions. While direct, comprehensive studies on 3-(1H-benzimidazol-2-yl)benzoic acid are not extensively available in the public domain, this document extrapolates from research on structurally similar benzimidazole-based fluorescent probes to offer a foundational understanding for researchers. The guide covers potential quenching mechanisms, relevant experimental protocols, and presents data from related compounds to serve as a reference for designing and interpreting experiments with this compound.

Introduction to Fluorescence Quenching in Benzimidazole Scaffolds

Benzimidazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many benzimidazole-containing molecules exhibit intrinsic fluorescence, a characteristic that is often sensitive to their local chemical environment. This sensitivity makes them excellent candidates for the development of fluorescent sensors for various analytes, including metal ions.

The interaction of metal ions with a benzimidazole derivative can lead to a decrease in its fluorescence intensity, a phenomenon known as fluorescence quenching. This process is typically mediated by specific electronic interactions between the metal ion and the fluorophore. The primary mechanisms responsible for this quenching in benzimidazole-based sensors are Photoinduced Electron Transfer (PET) and the formation of a non-fluorescent ground-state complex. In some instances, a "turn-on" fluorescence response, known as Chelation-Enhanced Fluorescence (CHEF), can occur, particularly with ions like Zn²⁺.[1] However, for many transition metal ions, quenching is the more common outcome.

The quenching efficiency is dependent on several factors, including the nature of the metal ion, the specific structure of the benzimidazole derivative, the solvent system, and the pH of the medium. Understanding these factors is crucial for the rational design of selective and sensitive metal ion sensors.

Quantitative Analysis of Metal Ion Quenching

The interaction between a fluorescent benzimidazole derivative and a quenching metal ion can be quantified to determine the efficiency of quenching and the binding affinity. The Stern-Volmer equation is a fundamental tool for analyzing the quenching data.

Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for a dynamic quenching process:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity of the benzimidazole derivative in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher (metal ion) at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.

A linear Stern-Volmer plot of F₀ / F versus [Q] is indicative of a single type of quenching mechanism, either purely dynamic or purely static.

Data from Related Benzimidazole Derivatives

| Benzimidazole Derivative | Metal Ion | Quenching/Enhancement | Detection Limit (LOD) | Stoichiometry (Probe:Metal) | Reference |

| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) (DQBM-B) | Co²⁺ | Quenching | 3.56 µmol L⁻¹ | 1:2 | [2][3] |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Cu²⁺ | Quenching | 0.16 µM | 2:1 | [4] |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Zn²⁺ | Ratiometric Turn-on | 0.1 µM | 1:1 | [4] |

| 2-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole (2c) | Zn²⁺ | Quenching | 16 nM | 2:1 | [5] |

Experimental Protocols

The following are generalized experimental protocols adapted from studies on benzimidazole-based fluorescent sensors. These can serve as a starting point for investigating the fluorescence quenching of this compound.

Synthesis of this compound

A common method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6]

Materials:

-

o-phenylenediamine

-

3-carboxybenzaldehyde

-

Methanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and 3-carboxybenzaldehyde in methanol.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Fluorescence Titration Studies

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the probe.

-

Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of this compound in the chosen buffer.

-

To each solution, add increasing concentrations of the metal ion stock solution.

-

Ensure the total volume of each solution is constant by adding the appropriate amount of solvent.

-

Incubate the solutions for a specific period to allow for complexation to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a predetermined excitation wavelength.

-

Record the fluorescence intensity at the emission maximum for each metal ion concentration.

-

Plot the fluorescence intensity or F₀ / F against the metal ion concentration to analyze the quenching effect.

Visualization of Signaling Pathways and Workflows

Proposed Quenching Mechanism: Photoinduced Electron Transfer (PET)

A plausible mechanism for the fluorescence quenching of a benzimidazole derivative by a metal ion is Photoinduced Electron Transfer (PET). In this process, the metal ion, upon binding to the benzimidazole moiety, facilitates the transfer of an electron from the excited state of the fluorophore to the metal ion, leading to non-radiative decay and a decrease in fluorescence.

Caption: Proposed Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.

Experimental Workflow for Fluorescence Quenching Analysis

The following diagram illustrates a typical experimental workflow for investigating the fluorescence quenching of a benzimidazole derivative by metal ions.

Caption: Experimental workflow for fluorescence quenching analysis.

Conclusion

The fluorescence of benzimidazole derivatives is a powerful tool for the detection and quantification of metal ions. While specific data on this compound is limited, the principles and protocols outlined in this guide, based on analogous compounds, provide a robust framework for initiating such investigations. The quenching of fluorescence, likely through mechanisms such as PET, can be systematically studied through fluorescence titration experiments and analyzed using the Stern-Volmer relationship. The provided experimental workflows and mechanistic diagrams serve as a visual guide for researchers entering this field. Further research into the specific interactions of this compound with a diverse panel of metal ions will be invaluable for its potential applications in chemical sensing, biological imaging, and drug development.

References

- 1. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]

- 3. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 3-(1H-benzimidazol-2-yl)benzoic acid in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-2-yl)benzoic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects. Derivatives of benzimidazole have been shown to exert their anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization, modulation of critical signaling pathways like PI3K/Akt, induction of apoptosis, and cell cycle arrest.[1]

This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential anticancer agents. While specific experimental data for the title compound is limited in publicly available literature, the provided protocols are standard methods for evaluating the anticancer properties of novel chemical entities. The quantitative data presented is derived from closely related 2-arylbenzimidazole analogues to provide a representative understanding of the potential efficacy of this class of compounds.

Synthesis of this compound

A common and effective method for the synthesis of 2-arylbenzimidazoles is the condensation of o-phenylenediamine with an appropriate aromatic aldehyde. For the synthesis of this compound, 3-carboxybenzaldehyde would be the key reactant.

Protocol: Synthesis via Condensation Reaction

This protocol describes a general method for the synthesis of this compound from o-phenylenediamine and 3-carboxybenzaldehyde.

Materials:

-

o-phenylenediamine

-

3-carboxybenzaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric Acid (HCl, dilute)

-

Sodium Hydroxide (NaOH, 10% solution)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine and 1 equivalent of 3-carboxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of dilute hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation: In Vitro Anticancer Activity of Related Benzimidazole Derivatives

Table 1: Cytotoxicity of 2-Arylbenzimidazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-OH | MCF-7 (Breast) | 1.90 ± 0.08 | [2] |

| Derivative B | Unsubstituted | A549 (Lung) | 0.85 ± 0.07 | [2] |

| Derivative C | 4-Cl | HCT-116 (Colon) | 1.60 ± 0.3 | [3] |

| Derivative D | 3,4,5-trimethoxy | PC-3 (Prostate) | 5.40 | [1] |

| Derivative E | 4-piperidine | HCT-116 (Colon) | 16.82 | [1] |

| Derivative F | 5-fluoro-2-hydroxy | HepG2 (Liver) | 0.39 µg/mL | [1] |

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | Tubulin Polymerization IC50 (µM) | Reference |